

HA130 Hemoperfusion: A Meta-Analysis of Clinical Outcomes and Comparative Efficacy

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Compound of Interest

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A comprehensive review of the clinical evidence supporting **HA130** hemoperfusion in the management of end-stage renal disease and other conditions marked by high levels of circulating toxins. This guide provides an objective comparison with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Introduction

Hemoperfusion with the **HA130** cartridge is an extracorporeal blood purification technique designed to remove a wide range of middle molecular weight uremic toxins and inflammatory mediators that are not efficiently cleared by conventional hemodialysis. This guide synthesizes findings from multiple meta-analyses and clinical trials to provide researchers, scientists, and drug development professionals with a detailed overview of the clinical outcomes associated with **HA130** hemoperfusion.

Mechanism of Action

The **HA130** cartridge contains neutral macroporous resins with a large surface area that adsorb target molecules from the blood.[1] The primary mechanism of action is adsorption, where solutes bind to the surface of the resin beads. This process is driven by a combination of hydrophobic interactions and van der Waals forces. The pore structure of the resin is designed to selectively capture molecules in the range of 5 to 60 kDa, which includes a variety of uremic toxins and inflammatory cytokines.[2]

Clinical Outcomes in End-Stage Renal Disease (ESRD)

Multiple studies have demonstrated the clinical benefits of adding **HA130** hemoperfusion to conventional hemodialysis (HD) for patients with ESRD. A significant body of evidence points to improved clearance of uremic toxins and amelioration of related symptoms.

Uremic Toxin Removal

HA130, when used in conjunction with hemodialysis (a combination often termed HP+HD), has been shown to be superior to HD alone or hemodiafiltration (HDF) in removing various uremic toxins.

Toxin	Treatment Comparison	Key Findings	References
β2-Microglobulin (β2M)	HP+HD vs. HD	HP+HD significantly reduces β2M levels compared to standard HD. This is crucial for preventing dialysis-related amyloidosis.	[3] [4]
Parathyroid Hormone (PTH)	HP+HD vs. HD	Studies show a significant decrease in PTH levels with the addition of HA130 hemoperfusion.	[3]
Indoxyl Sulfate (IS)	HAHD vs. HDF	Hemoadsorption with the HA130 cartridge (HAHD) demonstrates a greater single-session reduction of IS compared to HDF.	
p-Cresyl Sulfate (PCS)	HAHD vs. HDF	Similar to IS, HAHD is more effective in the single-session clearance of PCS than HDF.	

Improvement of Clinical Symptoms

The effective removal of uremic toxins by **HA130** hemoperfusion translates into tangible improvements in patient-reported outcomes and clinical symptoms.

Symptom	Treatment Comparison	Key Findings	References
Uremic Pruritus	HP+HD vs. HD	Multiple studies report a significant reduction in pruritus scores (e.g., VAS, modified Duo's pruritus score) in patients receiving HP+HD.	
Sleep Quality	HP+HD vs. HD	Patients treated with HP+HD show significant improvements in sleep quality, as measured by the Pittsburgh Sleep Quality Index (PSQI).	
Overall Survival	HP+HD vs. HD	A meta-analysis suggests that the overall survival rates of ESRD patients treated with HP+HD are better than those treated with HD alone.	

Experimental Protocols: A Closer Look

To ensure the reproducibility and critical evaluation of the cited findings, this section provides an overview of the methodologies employed in key clinical trials investigating **HA130** hemoperfusion.

Randomized Controlled Trial on Middle-Molecular-Weight Toxins and Uremic Pruritus

- Study Design: A multi-center, open-label, randomized, parallel-controlled trial.

- Patient Population: 438 maintenance hemodialysis patients with chronic intractable pruritus.
- Intervention Groups:
 - Low-flux hemodialysis (LFHD)
 - High-flux hemodialysis (HFHD)
 - Hemoperfusion + Low-flux hemodialysis (HP+LFHD)
 - Hemoperfusion + High-flux hemodialysis (HP+HFHD)
- Treatment Protocol: Hemoperfusion was performed once weekly for the HP groups. Blood flow rate was maintained at approximately 250 mL/min, and the dialysate flow rate was 500 mL/min.
- Primary Outcomes: Reduction of β 2M and PTH levels at 3, 6, and 12 months.
- Secondary Outcome: Reduction of pruritus score.

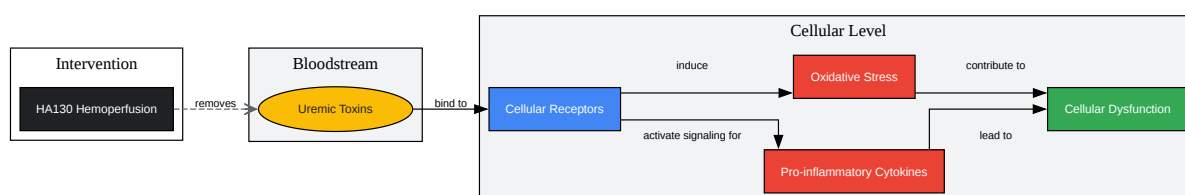
Comparative Efficacy of HA130 Hemoadsorption vs. Online Hemodiafiltration

- Study Design: A single-center, open-label, randomized controlled trial.
- Patient Population: 30 maintenance hemodialysis patients.
- Intervention Groups:
 - Hemodiafiltration once every two weeks (HDF-q2w)
 - Hemoadsorption with **HA130** once every two weeks (HAHD-q2w)
 - Hemoadsorption with **HA130** once weekly (HAHD-q1w)
- Treatment Protocol: The study duration was 8 weeks.
- Primary Endpoint: Single-session reduction ratio of Indoxyl Sulfate (IS).

- Secondary Endpoints: Reduction ratios of other uremic toxins and patient-reported outcomes (pruritus and sleep quality).

Signaling Pathways in Uremia and Sepsis

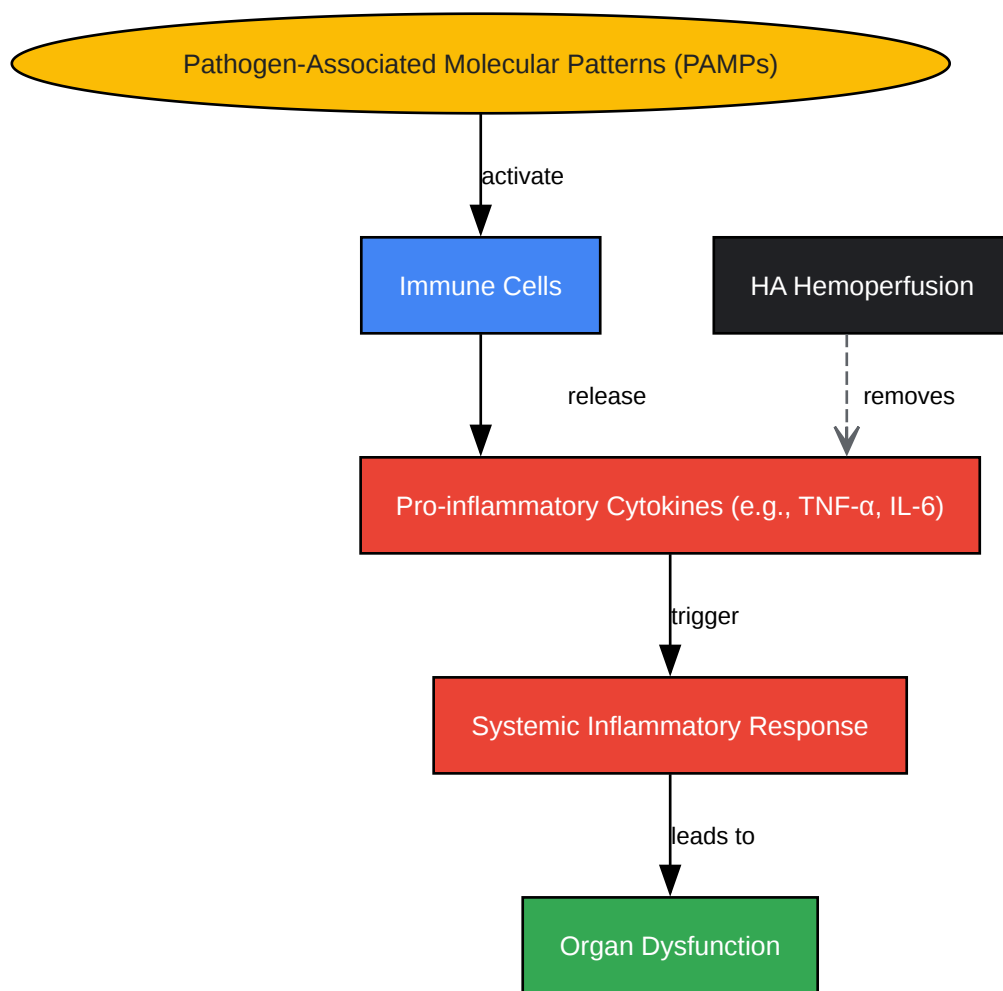
The accumulation of uremic toxins and inflammatory mediators in ESRD and sepsis triggers a cascade of pathological signaling pathways. **HA130** hemoperfusion aims to mitigate these effects by removing the instigating molecules.



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Caption: Uremic Toxin Pathogenesis and **HA130** Intervention.

In sepsis, an overzealous inflammatory response, often termed a "cytokine storm," leads to widespread tissue damage and organ failure. Hemoperfusion can be employed to remove excess cytokines and endotoxins from the bloodstream.

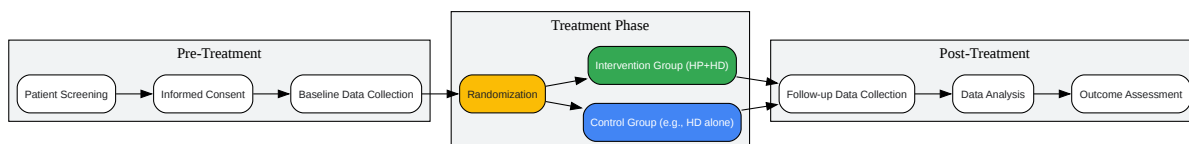


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Caption: Inflammatory Cascade in Sepsis and Hemoperfusion's Role.

Experimental Workflow for HA130 Hemoperfusion

The following diagram illustrates a typical workflow for a clinical study evaluating **HA130** hemoperfusion in combination with hemodialysis.



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Caption: Typical Randomized Controlled Trial Workflow for **HA130**.

Comparison with Alternative Therapies

The primary alternatives to HP+HD are standard high-flux hemodialysis (HFHD) and online hemodiafiltration (HDF). While HFHD and HDF offer improved clearance of small and some middle molecules compared to low-flux HD, they are less effective at removing larger middle molecules and protein-bound toxins.

Feature	HA130 + HD	High-Flux HD (HFHD)	Hemodiafiltration (HDF)
Primary Mechanism	Adsorption + Diffusion/Convection	Diffusion + Convection	Convection + Diffusion
Target Molecules	Middle to large molecules, protein-bound toxins, cytokines	Small to middle molecules	Small to middle molecules
β2M Removal	High	Moderate	High
Protein-Bound Toxin Removal	Significant	Limited	Limited
Symptom Improvement (Pruritus)	Significant	Moderate	Moderate
Technical Complexity	Requires additional cartridge in the circuit	Standard	Requires ultrapure water and specialized equipment

Conclusion

The available evidence from meta-analyses and clinical trials strongly suggests that the addition of **HA130** hemoperfusion to standard hemodialysis offers significant clinical benefits for patients with end-stage renal disease. These benefits include superior removal of a broad range of uremic toxins, leading to marked improvements in debilitating symptoms such as pruritus and sleep disturbances, and potentially improved overall survival. While further large-scale, long-term studies are warranted to fully elucidate its impact on hard outcomes, **HA130** hemoperfusion represents a valuable therapeutic option for optimizing the management of uremic toxicity in dialysis patients. Its role in other conditions characterized by elevated levels of inflammatory mediators, such as sepsis, is an active area of investigation.

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